molecular formula C8H9N5S B13645765 1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol

1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol

Cat. No.: B13645765
M. Wt: 207.26 g/mol
InChI Key: SZEBWIIQVYHJKO-UHFFFAOYSA-N
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Description

1-[2-(Pyridin-2-yl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol is a heterocyclic compound featuring a tetrazole core substituted with a thiol (-SH) group at position 5 and a 2-(pyridin-2-yl)ethyl group at position 1. The tetrazole ring is a nitrogen-rich aromatic system, known for its metabolic stability and applications in medicinal chemistry, agrochemicals, and materials science . The thiol group contributes to reactivity, enabling disulfide bond formation or metal chelation.

Properties

Molecular Formula

C8H9N5S

Molecular Weight

207.26 g/mol

IUPAC Name

1-(2-pyridin-2-ylethyl)-2H-tetrazole-5-thione

InChI

InChI=1S/C8H9N5S/c14-8-10-11-12-13(8)6-4-7-3-1-2-5-9-7/h1-3,5H,4,6H2,(H,10,12,14)

InChI Key

SZEBWIIQVYHJKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCN2C(=S)N=NN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol typically involves the reaction of 2-(pyridin-2-yl)ethylamine with sodium azide and carbon disulfide under controlled conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently cyclizes to form the tetrazole ring. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures precise control over reaction parameters, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding amine or thiol derivatives.

    Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as alkyl halides or aryl halides are used under basic conditions.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines, thiol derivatives.

    Substitution: Substituted tetrazole derivatives.

Scientific Research Applications

1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.

    Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a candidate for drug development.

    Medicine: It is investigated for its potential use in the treatment of various diseases due to its bioactive properties.

    Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to metal ions, enzymes, and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and oxidative stress, contributing to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Diversity and Structural Implications

Compound Name Substituent at Position 1 Key Features and Applications Reference
1-[2-(Pyridin-2-yl)ethyl]-1H-tetrazole-5-thiol 2-(Pyridin-2-yl)ethyl Aromatic interactions, metal coordination -
1-Allyl-1H-tetrazole-5-thiol Allyl (prop-2-en-1-yl) Thiol-ene click chemistry potential
1-[4-(Trifluoromethoxy)phenyl]-1H-tetrazole-5-thiol 4-(Trifluoromethoxy)phenyl Electron-withdrawing group, enhanced stability
1-(2-Dimethylaminoethyl)-1H-tetrazole-5-thiol 2-(Dimethylamino)ethyl Improved solubility via tertiary amine
1-Allyl-1H-tetrazole-5-thiol
  • Structure : The allyl group introduces an unsaturated hydrocarbon chain, enabling participation in click chemistry (e.g., thiol-ene reactions) for polymer or bioconjugate synthesis .
1-[4-(Trifluoromethoxy)phenyl]-1H-tetrazole-5-thiol
  • Structure : The 4-(trifluoromethoxy)phenyl group is electron-withdrawing, enhancing metabolic stability and resistance to oxidation .
  • Differences : The bulky aryl substituent may sterically hinder interactions compared to the smaller pyridinylethyl group.
1-(2-Dimethylaminoethyl)-1H-tetrazole-5-thiol
  • Structure: The dimethylaminoethyl group introduces a basic tertiary amine, improving water solubility and enabling pH-dependent behavior .
  • Differences : The amine group contrasts with the pyridine’s aromatic nitrogen, offering distinct hydrogen-bonding capabilities.

Reactivity and Functional Group Analysis

  • Thiol Group : All compounds share the 5-thiol group, which is highly reactive toward electrophiles, metals, and oxidizing agents. This makes them suitable for synthesizing disulfides or metal complexes.
  • Substituent Effects: Pyridinylethyl: Enhances metal-binding capacity (e.g., with transition metals like Cu or Zn) due to pyridine’s lone pair . Trifluoromethoxyphenyl: Increases lipophilicity and may improve membrane permeability in drug design . Dimethylaminoethyl: Boosts solubility in aqueous media, advantageous for pharmaceutical formulations .

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